Pyrasulfotole

説明

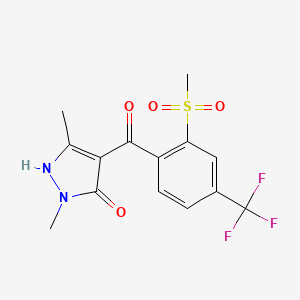

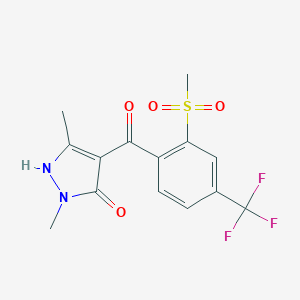

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5-dimethyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O4S/c1-7-11(13(21)19(2)18-7)12(20)9-5-4-8(14(15,16)17)6-10(9)24(3,22)23/h4-6,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRVDACSCJKRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044343 | |

| Record name | Pyrasulfotole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In ethanol 21.6, n-hexane 0.038, toluene 6.86, acetone 89.2, dichloromethane 120-150, ethyl acetate 37.2, DMSO >600 (all in g/L, 20 °C), In water, 4.2 (pH 4); 69.1 (pH 7); 49 (pH 9), all in g/L at 20 °C | |

| Record name | Pyrasulfotole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.53, Technical grade is greater than or equal to 96.0% ... Density: 1.53 (technical grade) | |

| Record name | Pyrasulfotole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.7X10-4 mPa at 20 °C /SRC: 2.0X10-9 mm Hg at 20 °C/ | |

| Record name | Pyrasulfotole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Beige powder | |

CAS No. |

365400-11-9 | |

| Record name | Pyrasulfotole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365400119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrasulfotole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRASULFOTOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M31E7U368M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrasulfotole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

201 °C | |

| Record name | Pyrasulfotole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7879 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pyrasulfotole: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Herbicide's Core Attributes, Mechanism of Action, and Toxicological Profile

Introduction

Pyrasulfotole is a selective, post-emergence herbicide used for the control of broadleaf weeds in various cereal crops.[1] Belonging to the pyrazole class of chemicals, it is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, toxicological data, and the experimental methodologies used in its evaluation, designed for researchers, scientists, and professionals in drug development.

Core Data Summary

A clear understanding of the fundamental properties of this compound is essential for any technical assessment. The following tables summarize its key chemical identifiers and physicochemical characteristics.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 365400-11-9 |

| Molecular Formula | C₁₄H₁₃F₃N₂O₄S |

| IUPAC Name | (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 362.32 g/mol |

| Appearance | Beige powder |

| Melting Point | 201 °C |

| Water Solubility | pH dependent: 4.2 g/L (pH 4), 69.1 g/L (pH 7), 49.0 g/L (pH 9) at 20 °C |

| Vapor Pressure | 2.7 x 10⁻⁷ Pa at 20 °C |

| log Kow (Octanol-Water Partition Coefficient) | pH dependent: 0.276 (pH 4), -1.362 (pH 7), -1.580 (pH 9) |

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

This compound's herbicidal activity stems from its targeted inhibition of the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component in the biochemical pathway responsible for the synthesis of plastoquinone and, consequently, carotenoids.

The inhibition of HPPD by this compound leads to a cascade of effects within the plant:

-

Plastoquinone Depletion: HPPD is essential for the conversion of p-hydroxyphenylpyruvate to homogentisate, a precursor for plastoquinone synthesis. Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway.

-

Carotenoid Inhibition: The lack of plastoquinone functionality halts the production of carotenoids. Carotenoids are pigments that play a crucial role in protecting chlorophyll from photo-oxidation.

-

Chlorophyll Bleaching: Without the protective effect of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching or whitening of the plant tissues.

-

Inhibition of Photosynthesis: The disruption of the photosynthetic process ultimately leads to the death of the susceptible plant.

Below is a diagram illustrating the carotenoid biosynthesis pathway and the point of inhibition by this compound.

Caption: Mechanism of action of this compound.

Toxicological Profile

The toxicological profile of this compound has been evaluated in various mammalian studies. The primary target organs identified are the eyes, liver, and thyroid gland. The ocular toxicity is considered an indirect result of tyrosinemia caused by the inhibition of hepatic HPPD.[2] The following table summarizes key quantitative data from these studies.

Table 3: Summary of Toxicological Endpoints for this compound

| Study Type | Species | NOAEL (No Observed Adverse Effect Level) | LOAEL (Lowest Observed Adverse Effect Level) | Key Findings |

| 90-day Oral Toxicity | Rat | - | 77 mg/kg bw/day | Increased liver weight, corneal effects, and renal abnormalities.[3] |

| 28-day Dermal Toxicity | Rat | 10 mg/kg bw/day | 100 mg/kg bw/day | Alteration of thyroid colloid in males and focal degeneration of the pancreas. |

| Chronic Toxicity (2-year) | Rat | 1 mg/kg bw/day | 10 mg/kg bw/day | Corneal and retinal lesions, centrilobular hepatocellular hypertrophy.[3] |

| Developmental Toxicity | Rabbit | - | 10 mg/kg bw/day | Fetotoxicity in the absence of maternal toxicity.[3] |

Experimental Protocols

The toxicological and metabolic studies for this compound, as required for regulatory approval, are conducted following standardized and internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

General Toxicology Study Protocol (Based on OECD Guidelines)

A generalized protocol for a chronic oral toxicity study, such as the 2-year rat study referenced, would adhere to the principles of OECD Test Guideline 452.

-

Test System: A specified strain of laboratory rat (e.g., Wistar or Sprague-Dawley) of both sexes.

-

Administration: this compound is administered in the diet at various fixed concentrations. A control group receives the diet without the test substance.

-

Dosage: At least three dose levels are used, plus a concurrent control group. The highest dose should induce toxicity but not mortality.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at specified intervals.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically for histopathological changes.

Metabolism Study Protocol (In Vivo Rodent)

A typical in vivo metabolism study in rodents would follow principles outlined in guidelines such as OECD Test Guideline 417.

-

Test Substance: Radiolabeled this compound (e.g., with ¹⁴C) is used to trace its absorption, distribution, metabolism, and excretion.

-

Test System: Rats are housed in metabolism cages that allow for the separate collection of urine and feces.

-

Dosing: A single oral dose is administered.

-

Sample Collection: Urine, feces, and expired air are collected at predetermined intervals. At the end of the collection period, tissues and organs are also collected.

-

Analysis: The total radioactivity in all samples is determined. Metabolites are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Residue Analysis Protocol

The analytical method for the determination of this compound residues in various matrices, such as crops and soil, typically involves liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Extraction: The sample is extracted with a suitable solvent mixture (e.g., acetonitrile/water).

-

Cleanup: The extract is purified to remove interfering substances using techniques like solid-phase extraction (SPE).

-

Analysis: The purified extract is injected into an LC-MS/MS system.

-

Quantification: The concentration of this compound and its relevant metabolites is determined by comparing the response to that of a known standard.

The following diagram illustrates a general workflow for a toxicological evaluation.

Caption: General experimental workflow for toxicological evaluation.

References

The Core Mechanism of Pyrasulfotole as an HPPD Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrasulfotole is a potent, selective, post-emergence herbicide belonging to the pyrazole class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[1][2] Its herbicidal activity stems from the specific and efficient disruption of a critical enzymatic step in the tyrosine catabolism pathway. By inhibiting HPPD, this compound effectively blocks the synthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection in plants.[3][4] This inhibition triggers a cascade of downstream effects, most notably the indirect cessation of carotenoid biosynthesis, leading to rapid chlorophyll photo-oxidation, observable as tissue bleaching, and culminating in plant death. This guide provides a detailed examination of the biochemical mechanism, quantitative inhibition parameters, standard experimental protocols for analysis, and the logical progression of physiological effects following this compound application.

Core Mechanism of Action at the Active Site

The primary molecular target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) (EC 1.13.11.27).[2] HPPD is a non-heme, Fe(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). This reaction is a crucial step in the catabolism of the amino acid tyrosine.

This compound acts as a competitive inhibitor, binding to the active site of the HPPD enzyme. Like other HPPD inhibitors, its chemical structure, particularly the 1,3-dicarbonyl motif common to many compounds in this class, is understood to chelate the essential Fe(II) cofactor in the enzyme's active site. This binding prevents the natural substrate, HPPA, from accessing the catalytic center, thereby blocking the enzymatic reaction and halting the production of HGA.

Biochemical Pathway of Inhibition

The inhibition of HPPD by this compound initiates a significant disruption of downstream metabolic pathways essential for plant survival. The production of HGA is the precursor for the synthesis of both plastoquinone (PQ) and tocopherols (Vitamin E).

-

Plastoquinone (PQ): An essential electron carrier in the photosynthetic electron transport chain and, critically, a required cofactor for the enzyme phytoene desaturase (PDS).

-

Tocopherols: Potent lipid-soluble antioxidants that protect cellular membranes from oxidative stress.

By blocking HGA formation, this compound depletes the plant's pool of plastoquinone. The lack of PQ creates a secondary, indirect inhibitory effect on the carotenoid biosynthesis pathway, as phytoene desaturase cannot function without its PQ cofactor. Carotenoids are indispensable for protecting chlorophyll from photo-oxidation. In their absence, the energy absorbed by chlorophyll is not safely dissipated, leading to the generation of reactive oxygen species that destroy chlorophyll, lipids, and proteins, causing the characteristic bleaching symptoms.

Quantitative Inhibition Data

The potency of an HPPD inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). While specific kinetic data for this compound is not consistently available across public literature, the table below presents representative inhibition data for other well-characterized HPPD inhibitors against HPPD from various sources to provide a comparative context for the potency of this herbicide class. Pyrazole compounds are known to be highly potent inhibitors of the HPPD enzyme.

| Inhibitor Compound | Enzyme Source | Inhibition Value | Parameter | Reference |

| NTBC (Nitisinone) | Rat Liver HPPD | ~40 nM | IC50 | |

| Hppd-IN-1 | Arabidopsis thaliana HPPD | 1.29 nM | IC50 | |

| Compound I12 (Novel Pyrazole) | Arabidopsis thaliana HPPD | 0.011 µM (11 nM) | Ki | |

| Compound I23 (Novel Pyrazole) | Arabidopsis thaliana HPPD | 0.012 µM (12 nM) | Ki |

Experimental Protocols: In Vitro HPPD Enzyme Inhibition Assay

The following protocol provides a detailed methodology for determining the inhibitory activity (e.g., IC50 value) of this compound against a recombinant plant HPPD, such as that from Arabidopsis thaliana (AtHPPD).

4.1. Principle The activity of HPPD is determined by spectrophotometrically measuring the rate of substrate (HPPA) consumption or product (HGA) formation. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.

4.2. Materials and Reagents

-

Recombinant HPPD Enzyme: Purified HPPD from a plant source (e.g., Arabidopsis thaliana) expressed in E. coli.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

-

Cofactor Solution: Freshly prepared solution containing 10 mM FeSO₄ and 20 mM Ascorbic acid in water.

-

Substrate Stock: 10 mM 4-hydroxyphenylpyruvate (HPPA) in assay buffer, prepared fresh.

-

Inhibitor Stock: 10 mM this compound dissolved in 100% DMSO.

-

Equipment: 96-well UV-transparent microplates, microplate spectrophotometer.

4.3. Procedure

-

Inhibitor Dilution: Prepare a serial dilution of the this compound stock solution in DMSO to create a range of test concentrations (e.g., from 200 µM to 0.1 µM).

-

Reaction Setup: In each well of a 96-well plate, add the components in the specified order for a final volume of 200 µL:

-

156 µL Assay Buffer

-

20 µL 10X Cofactor Solution (Final conc: 1 mM FeSO₄, 2 mM Ascorbic acid)

-

2 µL of this compound dilution (or pure DMSO for 100% activity control)

-

10 µL HPPD enzyme solution

-

-

Controls:

-

100% Activity Control: Use 2 µL of pure DMSO instead of the inhibitor solution.

-

Blank (No Enzyme): Replace the HPPD enzyme solution with assay buffer.

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding 20 µL of 10 mM HPPA substrate solution to each well (final concentration: 1 mM).

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 318 nm (for HGA formation) or the decrease at 310 nm (for HPPA consumption) over time using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each this compound concentration relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Consequence Cascade: From Enzyme Inhibition to Plant Death

The inhibition of a single enzyme target by this compound triggers a predictable and lethal cascade of physiological consequences in susceptible plants. This sequence demonstrates the efficacy of targeting the HPPD enzyme for herbicidal action.

References

The Discovery and Synthesis of Pyrasulfotole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrasulfotole is a selective, post-emergence herbicide belonging to the pyrazolone class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. This technical guide provides an in-depth overview of the discovery and synthetic pathway of this compound, tailored for researchers and professionals in the fields of agrochemistry and drug development. The document details the key chemical transformations, intermediates, and reaction conditions involved in its synthesis. Quantitative data is summarized, and experimental methodologies are described based on available literature. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the herbicide's mode of action.

Discovery and Development

This compound emerged from research into pyrazole-based HPPD inhibitors, a class of herbicides initially discovered by Sankyo. Developed by Bayer Crop Science, this compound was first registered for use in the United States in 2007.[1] It was the first HPPD inhibitor specifically developed for use in cereal crops.[2] Marketed under trade names such as Precept® and Velocity®, products containing this compound were launched in Australia in 2008.[3] As a Group 27 herbicide, it provides an essential tool for managing weed resistance to other herbicide classes.[1]

Timeline of Key Events:

| Year | Milestone |

| Early 2000s | Discovery of the pyrazole HPPD inhibitor class by Sankyo. |

| 2007 | First registration of this compound in the United States by Bayer Crop Science.[1] |

| 2008 | Commercial launch of this compound-containing products in Australia. |

Mechanism of Action

This compound functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a key component in the biochemical pathway responsible for plastoquinone and α-tocopherol biosynthesis in plants. Inhibition of HPPD leads to a depletion of these essential compounds, which in turn disrupts carotenoid biosynthesis. Without the protective effect of carotenoids, chlorophyll is rapidly degraded by photooxidation, resulting in the characteristic bleaching symptoms and eventual death of susceptible weeds.

Figure 1: Simplified signaling pathway of this compound's mode of action.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, commencing from readily available starting materials. The overall strategy involves the preparation of two key intermediates: 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride and 5-hydroxy-1,3-dimethylpyrazole, followed by their condensation.

References

Herbicidal Spectrum of Pyrasulfotole on Broadleaf Weeds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrasulfotole is a selective, post-emergence herbicide belonging to the pyrazolone chemical class and is classified as a Group 27 herbicide based on its mode of action.[1] It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherols in susceptible plants.[1][2] This inhibition ultimately leads to the bleaching of new growth, followed by necrosis and plant death. This compound provides effective control of a wide range of annual broadleaf weeds, including those resistant to other herbicide modes of action such as acetolactate synthase (ALS) inhibitors, phenoxy herbicides, and glyphosate.[1][3] It is frequently formulated with other active ingredients, most notably the photosystem II inhibitor bromoxynil, to broaden the spectrum of weed control and provide a synergistic effect. This technical guide provides a comprehensive overview of the herbicidal spectrum of this compound on broadleaf weeds, detailing its mechanism of action, efficacy data from various field trials, and the experimental protocols used to generate this data.

Mechanism of Action: HPPD Inhibition

This compound's primary mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is critical in the metabolic pathway that converts the amino acid tyrosine into plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. Carotenoids play a vital role in protecting chlorophyll from photo-oxidation.

By inhibiting HPPD, this compound disrupts the production of plastoquinone, leading to a downstream inhibition of carotenoid biosynthesis. Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching or whitening of the plant's meristematic tissues. Furthermore, the disruption of this pathway also affects the production of tocopherols, which protect biological membranes from oxidative stress. The combined effects of chlorophyll degradation and oxidative stress lead to the cessation of growth and eventual death of susceptible broadleaf weeds.

Data Presentation: Efficacy on Broadleaf Weeds

The following tables summarize the quantitative data from various field studies on the efficacy of this compound, primarily in combination with bromoxynil, against a range of broadleaf weeds.

Table 1: Efficacy of this compound + Bromoxynil on Various Broadleaf Weeds in Winter Wheat.

| Weed Species | Application Rate (g a.i./ha) | Application Timing | % Control | Reference |

| Flixweed (Descurainia sophia) | 253 | Fall or Spring POST | ≥98% | |

| Blue Mustard (Chorispora tenella) | 253 | Fall or Spring POST | ≥98% | |

| Bushy Wallflower (Erysimum repandum) | 253 | Fall or Spring POST | ≥98% | |

| Field Pennycress (Thlaspi arvense) | 253 | Fall or Spring POST | ≥98% | |

| Henbit (Lamium amplexicaule) | 253 | Fall POST | ≥98% | |

| Henbit (Lamium amplexicaule) | 253 | Spring POST | ≥67% | |

| Wild Buckwheat (Polygonum convolvulus) | 253 | Spring POST | Ineffective | |

| Wild Buckwheat (Polygonum convolvulus) | 207 (with dicamba or metsulfuron-methyl) | Spring POST | ≥84% |

Table 2: Efficacy of this compound + Bromoxynil on Broadleaf Weeds in Grain Sorghum.

| Weed Species | Application Rate (g a.i./ha) | Weed Size | % Control | Reference |

| Palmer Amaranth (Amaranthus palmeri) | 233 or 287 (+ atrazine) | 2-10 cm | 100% | |

| Palmer Amaranth (Amaranthus palmeri) | 244 or 300 (+ atrazine) | Not specified | ≥93% | |

| Palmer Amaranth (Amaranthus palmeri) | Not specified (+ atrazine) | 15-18 inches | 83-99% | |

| Sicklepod (Senna obtusifolia) | 233 or 287 | 5 cm | ≥90% | |

| Sicklepod (Senna obtusifolia) | 233 | 15 cm | 40% | |

| Sicklepod (Senna obtusifolia) | 233 (+ 2,4-D or dicamba) | 15 cm | ≥78% | |

| Morningglory species (Ipomoea spp.) | 287 or 233 (+ growth regulating herbicides) | Not specified | 100% | |

| Ivyleaf Morningglory (Ipomoea hederacea) | 244 or 300 (+ atrazine) | Not specified | ≥93% | |

| Prickly Sida (Sida spinosa) | 233 | 5 cm | <95% | |

| Pigweed species (Amaranthus spp.) | 244 or 300 (+ atrazine) | Not specified | ≥93% | |

| Kochia (Kochia scoparia) | 244 or 300 (+ atrazine) | Not specified | ≥93% | |

| Kochia (Kochia scoparia) | Not specified (+ Roundup Weathermax) | Not specified | >93% | |

| Velvetleaf (Abutilon theophrasti) | 244 or 300 (+ atrazine) | Not specified | ≥93% | |

| Common Sunflower (Helianthus annuus) | 244 or 300 (+ atrazine) | Not specified | ≥93% | |

| Common Lambsquarters (Chenopodium album) | 244 or 300 (+ atrazine) | Not specified | ≥93% | |

| Puncturevine (Tribulus terrestris) | 244 or 300 (+ atrazine) | Not specified | 85-99% | |

| Wild Buckwheat (Polygonum convolvulus) | Not specified (+ Roundup Weathermax) | Not specified | >94% | |

| Volunteer Canola (Brassica napus) | Not specified (+ Roundup Weathermax) | Not specified | >94% |

Experimental Protocols

The efficacy data presented in this guide were generated from field experiments conducted under established scientific protocols. A typical experimental workflow for evaluating the herbicidal spectrum of this compound is outlined below.

Experimental Design

Field trials are generally established using a randomized complete block design (RCBD) with three to four replications. This design helps to minimize the effects of environmental variability within the experimental area. Individual plots are of a standardized size, for example, 3 meters wide by 9 meters long.

Herbicide Application

Herbicide treatments are applied post-emergence to actively growing weeds and crops at specified growth stages. Applications are typically made using a tractor-mounted plot sprayer calibrated to deliver a specific volume of spray solution, for instance, 121 to 139 liters per hectare at a pressure of 172 to 207 kPa. Treatments often include this compound alone, in combination with other herbicides like bromoxynil, and tank-mixed with adjuvants such as non-ionic surfactants (NIS) and urea ammonium nitrate (UAN) to enhance efficacy.

Data Collection and Analysis

Visual assessments of weed control are conducted at various intervals after treatment (e.g., 7, 14, 28, and 42 days after treatment). Efficacy is typically rated on a scale of 0% (no control) to 100% (complete plant death). Crop injury is also visually assessed on a similar scale. Data are subjected to analysis of variance (ANOVA), and treatment means are separated using a statistical test such as Fisher's Protected LSD at a significance level of P < 0.05.

Conclusion

This compound is a valuable tool for the post-emergence control of a broad spectrum of broadleaf weeds in cereal crops and grain sorghum. Its unique mode of action as an HPPD inhibitor makes it particularly effective against weeds that have developed resistance to other common herbicide classes. The efficacy of this compound is often enhanced when used in combination with other herbicides, such as bromoxynil, and with the addition of appropriate adjuvants. The data presented in this guide, derived from rigorous field experiments, demonstrate the high level of control that can be achieved on key broadleaf weed species. For researchers and drug development professionals, this compound represents a successful example of a targeted biochemical inhibitor developed for effective weed management. Continued research into optimal application timings, tank-mix partners, and resistance management strategies will further solidify its role in integrated weed management programs.

References

Physical and chemical properties of technical grade Pyrasulfotole

An In-depth Technical Guide to the Physical and Chemical Properties of Technical Grade Pyrasulfotole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a selective, post-emergence herbicide used to control a wide range of broadleaf weeds in cereal crops.[1][2][3] It belongs to the pyrazolone class of herbicides and acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][4] This inhibition disrupts the biosynthesis of essential molecules in susceptible plants, leading to bleaching and eventual death. This technical guide provides a comprehensive overview of the physical and chemical properties of technical grade this compound, detailed experimental protocols for their determination, and visualizations of key chemical pathways.

Chemical Identity

| Property | Value |

| Common Name | This compound |

| IUPAC Name | (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone |

| CAS Registry Number | 365400-11-9 |

| Molecular Formula | C₁₄H₁₃F₃N₂O₄S |

| Molecular Weight | 362.33 g/mol |

| Chemical Structure |

|

| Canonical SMILES | CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C |

| InChI Key | CZRVDACSCJKRFL-UHFFFAOYSA-N |

Physical and Chemical Properties

The physical and chemical properties of technical grade this compound are summarized in the tables below. These properties are crucial for understanding its environmental fate, behavior, and for the development of effective formulations.

General Physical Properties

| Property | Value | Source |

| Appearance | Beige powder | |

| Odor | No characteristic odor | |

| Melting Point | 201 °C | |

| Boiling Point | 514.95 °C (decomposes) | |

| Density | 1.53 g/cm³ at 20 °C | |

| Vapor Pressure | 2.7 x 10⁻⁷ Pa at 20 °C |

Solubility

| Solvent | Solubility (g/L at 20 °C) | Source |

| Water (pH 4) | 4.2 | |

| Water (pH 7) | 69.1 | |

| Water (pH 9) | 49.0 | |

| Ethanol | 21.6 | |

| n-Hexane | 0.038 | |

| Toluene | 6.86 | |

| Acetone | 89.2 | |

| Dichloromethane | 120 - 150 | |

| Ethyl Acetate | 37.2 | |

| Dimethyl Sulfoxide (DMSO) | >600 |

Partition and Dissociation

| Property | Value | Source |

| Log Kₒw (n-octanol/water) at 23 °C (pH 4) | 0.276 | |

| Log Kₒw (n-octanol/water) at 23 °C (pH 7) | -1.362 | |

| Log Kₒw (n-octanol/water) at 23 °C (pH 9) | -1.580 | |

| Dissociation Constant (pKa) | 4.2 |

Experimental Protocols

The determination of the physical and chemical properties of this compound follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the US Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).

Melting Point/Melting Range

-

Guideline: OECD Test Guideline 102.

-

Principle: This guideline describes several methods for determining the melting point, including the capillary tube method, hot-stage apparatus, and differential scanning calorimetry (DSC). The choice of method depends on the nature of the substance. For a crystalline powder like this compound, the capillary method or DSC is suitable.

-

Methodology (Capillary Method):

-

A small, representative sample of dry this compound is packed into a capillary tube.

-

The capillary tube is placed in a heated bath or a metal block of a melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperatures at which the substance begins to melt and at which it is completely liquid are recorded as the melting range.

-

Boiling Point

-

Guideline: OECD Test Guideline 103.

-

Principle: This guideline provides methods such as ebulliometry, dynamic vapor pressure, and DSC to determine the boiling point. Since this compound decomposes at its boiling point, the determination is typically performed under reduced pressure to avoid degradation.

-

Methodology (Dynamic Vapor Pressure Method):

-

The vapor pressure of the substance is measured at various temperatures.

-

The boiling point at atmospheric pressure is determined by extrapolation of the vapor pressure-temperature curve to 101.325 kPa.

-

Vapor Pressure

-

Guideline: OECD Test Guideline 104.

-

Principle: This guideline details several methods for vapor pressure determination, including the dynamic method, static method, and gas saturation method. The choice depends on the expected vapor pressure range.

-

Methodology (Gas Saturation Method):

-

A stream of an inert gas is passed through or over a sample of this compound at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of substance transported by the gas is determined by trapping and subsequent analysis.

-

The vapor pressure is calculated from the volume of gas and the mass of the transported substance.

-

Water Solubility

-

Guideline: OECD Test Guideline 105.

-

Principle: This guideline describes the flask method and the column elution method for determining water solubility. The flask method is suitable for substances with solubility greater than 10 mg/L.

-

Methodology (Flask Method):

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature until equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC).

-

The procedure is repeated at different pH values to determine the pH-dependent solubility.

-

n-Octanol/Water Partition Coefficient (Kₒw)

-

Guideline: OECD Test Guideline 107 (Shake Flask Method) or OECD Test Guideline 117 (HPLC Method).

-

Principle: The shake flask method directly measures the distribution of the substance between n-octanol and water. The HPLC method estimates the Kₒw based on the retention time on a reverse-phase HPLC column.

-

Methodology (Shake Flask Method):

-

A solution of this compound in either n-octanol or water is prepared.

-

The solution is placed in a vessel with the other immiscible solvent (water or n-octanol, respectively).

-

The vessel is shaken until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of this compound in both the n-octanol and water phases is determined.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. This is repeated at different pH values for ionizable substances like this compound.

-

Hydrolysis as a Function of pH

-

Guideline: OECD Test Guideline 111.

-

Principle: This test determines the rate of abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures.

-

Methodology:

-

A solution of this compound is prepared in sterile aqueous buffer solutions at pH 4, 7, and 9.

-

The solutions are incubated in the dark at a constant temperature.

-

Samples are taken at various time intervals.

-

The concentration of this compound and any major degradation products are determined by a suitable analytical method.

-

The rate of hydrolysis and the half-life are calculated for each pH.

-

Chemical Pathways and Mechanisms

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity stems from its inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is critical in the plant's tyrosine catabolism pathway, which leads to the formation of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis. By inhibiting HPPD, this compound disrupts this pathway, leading to a lack of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, causing the characteristic bleaching symptoms in new plant tissues and ultimately leading to plant death.

Caption: Mechanism of action of this compound via HPPD inhibition.

Synthesis Pathway

Technical grade this compound can be synthesized through a multi-step process. A general synthetic route involves the reaction of 2-chloro-4-trifluoromethylbenzoic acid with sodium methylsulfide, followed by oxidation and subsequent reaction with 1,3-dimethyl-5-pyrazolone.

Caption: Generalized synthesis pathway of this compound.

Environmental Fate: Degradation Pathway

In the environment, this compound undergoes degradation. In soil, under aerobic conditions, a major degradation pathway involves the cleavage of the molecule, leading to the formation of 2-methylsulfonyl-4-trifluoromethylbenzoic acid as a primary metabolite. Further degradation to carbon dioxide and the formation of non-extractable residues also occurs.

Caption: Simplified degradation pathway of this compound in soil.

References

Pyrasulfotole solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of pyrasulfotole, a key herbicidal active ingredient. The following sections detail its solubility in aqueous and organic media, present this data in a clear tabular format, outline a representative experimental protocol for solubility determination, and visualize its biochemical mechanism of action. This information is critical for formulation development, environmental fate assessment, and toxicological studies.

Quantitative Solubility Data

This compound's solubility is markedly influenced by the pH of the aqueous medium and the nature of the organic solvent. As a weak acid with a pKa of 4.2, its solubility in water increases significantly as the pH rises above this value, leading to the deprotonation of the molecule and the formation of a more soluble salt.[1] In organic solvents, its solubility varies widely, demonstrating high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone.[1][2]

The following table summarizes the quantitative solubility data for this compound at 20°C.

| Solvent System | pH | Solubility (g/L) | Reference |

| Water | 3.0 (distilled) | 2.3 | [3] |

| Water | 4.0 (buffer) | 4.2 | [4] |

| Water | 7.0 (buffer) | 69.1 | |

| Water | 9.0 (buffer) | 49.0 | |

| Ethanol | - | 21.6 | |

| n-Hexane | - | 0.038 | |

| Toluene | - | 6.86 | |

| Acetone | - | 89.2 | |

| Dichloromethane | - | 120-150 | |

| Ethyl Acetate | - | 37.2 | |

| Dimethyl Sulfoxide (DMSO) | - | >600 |

Experimental Protocol for Solubility Determination

While specific experimental protocols from the cited sources are not publicly available, a general and widely accepted method for determining the solubility of a compound like this compound is the Flask Shake Method , often following OECD or EPA guidelines. This method involves equilibrating a supersaturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved substance.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (analytical standard)

-

Solvent of interest (e.g., deionized water at a specific pH, ethanol, acetone)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed, screw-cap flask. The amount of this compound should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: The flasks are placed in a constant temperature shaker bath set to the desired temperature (e.g., 20°C). The flasks are agitated for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, the flasks are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at a high speed.

-

Sampling and Filtration: An aliquot of the clear supernatant is carefully withdrawn using a syringe. The syringe is then fitted with a syringe filter, and the solution is filtered into a clean vial to remove any remaining suspended particles. This step is crucial to prevent overestimation of solubility.

-

Quantification: The concentration of this compound in the filtered solution is determined using a validated analytical method, typically HPLC.

-

HPLC Conditions: A suitable HPLC method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a formic acid modifier for better peak shape). Detection is typically performed using a UV-Vis detector at a wavelength where this compound has maximum absorbance.

-

Calibration: A calibration curve is prepared using a series of standard solutions of this compound of known concentrations.

-

Analysis: The filtered sample is injected into the HPLC system, and the peak area corresponding to this compound is measured. The concentration in the sample is then calculated by comparing its peak area to the calibration curve.

-

-

Data Reporting: The solubility is reported in units of g/L or mg/mL at the specified temperature and, for aqueous solutions, the pH.

Mechanism of Action: HPPD Inhibition

This compound functions as a herbicide by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component of the biochemical pathway responsible for the synthesis of plastoquinone and, subsequently, carotenoids in plants. Carotenoids are essential for protecting chlorophyll from photo-oxidation. By blocking this pathway, this compound leads to the bleaching of the plant's leaves, followed by necrosis and death.

The following diagram illustrates the inhibitory action of this compound on the carotenoid biosynthesis pathway.

Caption: Mechanism of action of this compound via HPPD inhibition.

References

An In-Depth Toxicological Profile of Pyrasulfotole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrasulfotole is a selective, post-emergence herbicide belonging to the pyrazolone class of chemicals. Its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants. This technical guide provides a comprehensive overview of the toxicological profile of this compound, drawing from a wide range of studies conducted for regulatory purposes across the globe. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed insights into the safety and potential hazards of this compound. This document summarizes key toxicological endpoints, details the methodologies of pivotal studies, and presents visual representations of its mechanism of action and experimental workflows.

Toxicokinetics and Metabolism

Studies in rats indicate that this compound is rapidly absorbed following oral administration, with approximately 60% of the administered dose being absorbed and excreted in the urine within six hours.[1][2] By 48 to 52 hours post-administration, around 70-75% of the dose is recovered in the urine and about 30% in the feces.[3] Less than 2% of the administered dose remains in the body, with the highest residual concentrations found in the liver and kidneys, indicating a low potential for bioaccumulation.[1][2] The metabolism of this compound in rats is limited, with the parent compound being the major component excreted. A desmethyl derivative has been identified as the most abundant metabolite, accounting for less than 9% of the metabolites in urine and feces.

Acute Toxicity

This compound exhibits low acute toxicity via the oral, dermal, and inhalation routes of exposure.

| Study Type | Species | Route | Endpoint | Value (mg/kg bw) | Toxicity Category |

| Acute Oral | Rat | Oral | LD50 | >2000 | Low |

| Acute Dermal | Rat | Dermal | LD50 | >2000 | Low |

| Acute Inhalation | Rat | Inhalation | LC50 | >5.03 mg/L | Low |

Data sourced from US EPA Pesticide Fact Sheet.

This compound is not a skin irritant in rabbits and is not a skin sensitizer in guinea pigs. However, it is considered a moderate eye irritant in rabbits.

Subchronic and Chronic Toxicity

Repeated dose studies have been conducted in multiple species to evaluate the long-term effects of this compound exposure. The primary target organs identified in these studies include the eyes, urinary system, and in some cases, the thyroid and liver.

Subchronic Toxicity

| Study Duration | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings at LOAEL |

| 28-day | Mouse (male) | - | ~961 | Histopathological changes in the urinary bladder. |

| 28-day | Dog | - | ~171 | Increased serum triglycerides and elevated liver weights. |

| 28-day Dermal | Rat | 10 | 100 | Focal degeneration of the pancreas and alteration of thyroid colloid. |

| 90-day | Rat (female) | 2.32 | 77 | Increased liver weight, corneal opacity, and microscopic renal abnormalities. |

| 90-day | Rat (male) | 66 | 454 | Corneal opacity, mortality, and histopathology in the kidney, urinary bladder, thyroid, and ureters. |

| 90-day | Dog | 40/33 (M/F) | >40/33 (M/F) | No adverse effects observed. |

Chronic Toxicity and Carcinogenicity

Long-term dietary studies have been conducted in rats and mice to assess the chronic toxicity and carcinogenic potential of this compound.

| Study Duration | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings at LOAEL |

| 2-year | Rat | 1 | 10 | Corneal and retinal lesions, increased liver weight, centrilobular hepatocellular hypertrophy, and raised plasma cholesterol. |

| 18-month | Mouse | - | 14 | Increased incidence of gallstones. |

Carcinogenicity Assessment: this compound is classified as having "Suggestive Evidence of Carcinogenic Potential". This classification is based on:

-

An increased incidence of corneal squamous cell tumors in male rats at the highest dose tested in a combined chronic toxicity/carcinogenicity study.

-

An increased incidence of urinary bladder transitional cell tumors in male and female mice at the highest dose tested in a carcinogenicity study.

It is important to note that these tumors were observed at high dose levels that also caused significant other toxicities. The US EPA has concluded that a nonlinear (threshold) approach for cancer risk assessment is appropriate for this compound.

Genotoxicity

This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has been found to be non-mutagenic and non-clastogenic.

| Assay Type | Test System | Result |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Negative |

| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative |

| In vivo Mouse Micronucleus | Mouse bone marrow | Negative |

Reproductive and Developmental Toxicity

Reproductive Toxicity

In a two-generation reproductive toxicity study in rats, parental toxicity was observed, including effects on the thyroid. Offspring toxicity, primarily ocular effects, was observed at the same or higher doses than parental toxicity. There was no evidence of effects on reproductive parameters.

Developmental Toxicity

| Species | Maternal NOAEL (mg/kg bw/day) | Maternal LOAEL (mg/kg bw/day) | Developmental NOAEL (mg/kg bw/day) | Developmental LOAEL (mg/kg bw/day) | Key Developmental Findings at LOAEL |

| Rat | 10 | 100 | 10 | 100 | Increased fetal and/or litter skeletal variations; decreased fetal body weight (males). |

| Rabbit | 75 | 250 | 10 | 75 | Increased incidences of fetal/litter skeletal variations. |

In the developmental toxicity study in rabbits, there was evidence of increased quantitative susceptibility of the fetus, with developmental effects occurring at a dose that did not produce maternal toxicity. However, clear NOAELs were established for these effects.

Mechanism of Action: HPPD Inhibition and Ocular Toxicity

The primary mechanism of action of this compound in mammals is the inhibition of the hepatic enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the catabolism of the amino acid tyrosine. Inhibition of HPPD leads to an accumulation of tyrosine in the blood (tyrosinemia). In rats, high levels of tyrosinemia are associated with ocular toxicity, including corneal opacities, neovascularization, and inflammation. This effect is species-specific, with mice being less susceptible due to a more efficient alternative pathway for tyrosine metabolism.

Caption: Mechanism of this compound-induced ocular toxicity.

Experimental Protocols

The toxicological studies on this compound were conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). While the full, detailed study reports are not publicly available, the following sections describe the general methodologies for the key experiments based on the relevant OECD guidelines.

90-Day Oral Toxicity Study in Rodents (Based on OECD 408)

-

Objective: To evaluate the subchronic oral toxicity of a substance administered daily for 90 days.

-

Test System: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. At least 10 males and 10 females per dose group are required.

-

Dose Administration: The test substance is administered orally, usually mixed in the diet, dissolved in drinking water, or by gavage. At least three dose levels and a concurrent control group are used.

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Ophthalmological Examination: Conducted prior to the study and at termination.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of a comprehensive range of parameters.

-

Urinalysis: Conducted at termination.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related effects are also examined.

-

Caption: General workflow for a 90-day oral toxicity study.

Carcinogenicity Study in Rodents (Based on OECD 451)

-

Objective: To observe test animals for a major portion of their life span for the development of neoplastic lesions after exposure to a test substance.

-

Test System: Typically, rats (24 months) and mice (18 months) are used. At least 50 males and 50 females per dose group are recommended.

-

Dose Administration: The test substance is usually administered in the diet. At least three dose levels and a control group are used. The highest dose should induce minimal toxicity without significantly altering the normal lifespan.

-

Observations: Similar to the 90-day study, but conducted over a longer duration. This includes daily clinical observations, weekly body weight and food consumption measurements, and regular hematological evaluations.

-

Pathology: A complete histopathological examination of a comprehensive list of organs and tissues from all animals is performed.

Prenatal Developmental Toxicity Study (Based on OECD 414)

-

Objective: To assess the effects of the test substance on the pregnant female and the developing embryo and fetus.

-

Test System: Usually conducted in rats and rabbits. At least 20 pregnant females per dose group are recommended.

-

Dose Administration: The test substance is administered daily by gavage from implantation to the day before cesarean section. At least three dose levels and a control group are used.

-

Maternal Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Fetal Examinations: Near term, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD 471)

-

Objective: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli.

-

Methodology: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. Several concentrations of the test substance are tested. The bacteria are exposed to the test substance and plated on a minimal medium. The number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid) is counted and compared to the control.

Ecotoxicology

This compound is practically non-toxic to birds on an acute oral basis. It is also of low toxicity to bees. However, as a herbicide, it is toxic to non-target terrestrial and aquatic plants.

Conclusion

This compound has a well-characterized toxicological profile, demonstrating low acute toxicity. The primary toxicological concerns identified in animal studies are ocular toxicity in rats, which is linked to its mechanism of action (HPPD inhibition and subsequent tyrosinemia), and urinary system effects at high doses. There is suggestive evidence of carcinogenicity at high, toxic doses in rodents, but the compound is not genotoxic. Developmental effects have been observed, with some evidence of increased susceptibility in the rabbit fetus. The available data, derived from a comprehensive set of studies conducted according to international guidelines, allows for a thorough risk assessment for human health. Researchers and professionals working with this compound or structurally related HPPD inhibitors should be aware of these potential hazards and handle the compound with appropriate safety precautions.

References

Environmental Fate and Degradation of Pyrasulfotole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrasulfotole is a selective, post-emergence herbicide belonging to the pyrazolone class of chemicals. It is effective against a wide range of broadleaf weeds in cereal crops. Understanding the environmental fate and degradation pathways of this compound is crucial for assessing its environmental impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge on the hydrolysis, photolysis, and biodegradation of this compound, including its degradation products and the methodologies used in these environmental studies.

Abiotic Degradation Pathways

This compound is stable under abiotic environmental conditions, showing no significant degradation through hydrolysis or photolysis in aqueous solutions.

Hydrolysis

Studies have demonstrated that this compound is stable to hydrolysis across a range of environmentally relevant pH levels. No significant degradation has been observed at pH 5, 7, and 9 when tested at 25°C.[1]

Photolysis

Aqueous photolysis studies have shown that this compound does not undergo significant degradation when exposed to continuous irradiation.[1] Similarly, photolysis on soil surfaces is not a significant dissipation route.

Biotic Degradation Pathway

The primary route of dissipation for this compound in the environment is microbial degradation in soil under aerobic conditions.

Aerobic Soil Metabolism

In aerobic soil environments, this compound is degraded by microorganisms.[1] The degradation follows a complex pattern, leading to the formation of a major metabolite and several minor products, as well as the evolution of carbon dioxide and the formation of non-extractable residues.[1]

The major degradation product identified in aerobic soil metabolism studies is 2-methylsulfonyl-4-trifluoromethylbenzoic acid (AE B197555).[1] Minor metabolites include hydroxymethyl this compound and this compound-desmethyl.

Data on Degradation Half-Lives

The persistence of this compound in the environment is quantified by its degradation half-life (DT50), which is the time required for 50% of the applied substance to degrade.

| Degradation Process | Matrix | Condition | Half-life (DT50) | Reference |

| Aerobic Soil Metabolism | Loamy Sand | Laboratory, 20°C | 30 - 99 days | |

| Sandy Loam | Laboratory, 20°C | 30 - 99 days | ||

| Silt Loam | Laboratory, 20°C | 30 - 99 days | ||

| Various | Field | 5 - 31 days | ||

| Anaerobic Soil Metabolism | Loamy Sand | Laboratory | ≥120 days | |

| Aerobic Aquatic Degradation | Water/Sediment System | Laboratory | 29.6 - 250 days (water phase) | |

| >90 days (sediment) | ||||

| Hydrolysis | Aqueous | pH 5, 7, 9 (25°C) | Stable | |

| Aqueous Photolysis | Aqueous | pH 7, continuous irradiation | Stable |

Degradation Pathways and Metabolites

The biodegradation of this compound proceeds through several transformation steps. The primary pathway involves the cleavage of the pyrazole ring from the benzoyl moiety, leading to the formation of the major metabolite, AE B197555. Other minor pathways include N-demethylation and hydroxylation of the pyrazole ring.

Major Metabolite:

-

AE B197555 (2-methylsulfonyl-4-trifluoromethylbenzoic acid): Formed through the cleavage of the bond between the pyrazole and benzoyl rings. This is the most significant degradation product in soil.

Minor Metabolites:

-

This compound-desmethyl: Formed via the removal of a methyl group from the pyrazole ring.

-

Hydroxymethyl-pyrasulfotole: Formed by the hydroxylation of one of the methyl groups on the pyrazole ring.

Experimental Protocols

The following sections outline the general methodologies used in the environmental fate studies of this compound, based on regulatory submission data.

Aerobic Soil Metabolism Study

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

-

Test Substance: [14C]-labeled this compound was used to trace the parent compound and its degradation products.

-

Soil Types: Studies were conducted using at least three different soil types, typically a loamy sand, a sandy loam, and a silt loam, to represent a range of soil characteristics.

-

Application: The test substance was applied to the soil samples at a concentration relevant to the maximum recommended field application rate.

-

Incubation: The treated soil samples were incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for a period of up to 120 days or longer. Aerobic conditions were maintained by a continuous flow of air.

-

Sampling and Analysis: At various time intervals, soil samples were collected and extracted. The extracts were analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and quantify this compound and its metabolites. Identification of the metabolites was confirmed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Evolved 14CO2 was trapped to quantify mineralization.

Hydrolysis Study

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Test Substance: A stock solution of this compound was prepared in a suitable solvent.

-

Buffer Solutions: Sterile aqueous buffer solutions were prepared at pH 5, 7, and 9.

-

Incubation: The this compound solution was added to the buffer solutions and incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: Aliquots were taken at various time intervals and analyzed by HPLC to determine the concentration of the parent compound.

Aqueous Photolysis Study

Objective: To determine the rate of photodegradation of this compound in an aqueous solution under artificial sunlight.

Methodology:

-

Test Substance: A solution of [14C]-Pyrasulfotole in sterile, buffered water (pH 7) was prepared.

-

Irradiation: The test solutions were exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples were kept in the dark at the same temperature.

-

Sampling and Analysis: Samples were collected at various time intervals from both the irradiated and dark control solutions. The concentration of this compound and any photoproducts were determined by HPLC with radiometric detection.

Conclusion

This compound is a non-volatile herbicide that is stable to abiotic degradation processes such as hydrolysis and photolysis. The primary mechanism for its dissipation in the environment is microbial degradation in soil, which proceeds at a moderate rate. The main degradation product formed is 2-methylsulfonyl-4-trifluoromethylbenzoic acid (AE B197555). A thorough understanding of these environmental fate characteristics is essential for the risk assessment and responsible management of this herbicide.

References

An In-depth Technical Guide on the Mode of Action of Pyrasulfotole on Carotenoid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrasulfotole is a potent selective herbicide belonging to the pyrazolone class of chemicals. Its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in the tyrosine catabolism pathway in plants. This inhibition leads to a cascade of biochemical events, culminating in the disruption of carotenoid biosynthesis, which manifests as the characteristic bleaching of susceptible plant species. This technical guide provides a comprehensive overview of the mode of action of this compound, with a specific focus on its impact on carotenoid biosynthesis. It includes a summary of available quantitative data, detailed experimental protocols for relevant assays, and visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction

This compound is a post-emergence herbicide effective against a wide range of broadleaf weeds in cereal crops.[1][2] It is classified as a Group 27 herbicide by the Herbicide Resistance Action Committee (HRAC), signifying its mode of action as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4] The inhibition of this enzyme disrupts the synthesis of essential molecules, leading to the indirect but potent inhibition of carotenoid biosynthesis.[5] Carotenoids are vital pigments in plants, serving crucial roles in light harvesting, photoprotection of chlorophyll, and as antioxidants. The absence of carotenoids results in rapid photooxidative destruction of chlorophyll and the photosynthetic apparatus, leading to the characteristic bleaching symptoms and eventual plant death. This guide delves into the intricate molecular mechanisms underlying this compound's herbicidal activity.

The Core Mechanism: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a non-heme iron(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA). This reaction is a critical step in the catabolism of the amino acid tyrosine.

Biochemical Pathway Disruption

The inhibition of HPPD by this compound sets off a chain reaction that ultimately affects carotenoid levels:

-

Homogentisate Depletion: By blocking HPPD, this compound prevents the formation of homogentisate.

-

Plastoquinone Synthesis Inhibition: Homogentisate is a precursor for the synthesis of plastoquinone, a vital component of the photosynthetic electron transport chain. Therefore, HPPD inhibition leads to a deficiency in plastoquinone.

-

Indirect Inhibition of Phytoene Desaturase (PDS): Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene. The lack of plastoquinone indirectly inhibits the activity of PDS.

-

Phytoene Accumulation: With PDS activity blocked, its substrate, phytoene (a colorless carotenoid precursor), accumulates in the plant tissues.

-

Carotenoid Depletion: The downstream synthesis of colored carotenoids, such as β-carotene, lutein, violaxanthin, and neoxanthin, is halted.

-

Photooxidative Damage: In the absence of protective carotenoids, chlorophyll is rapidly destroyed by photooxidation under light conditions, leading to the characteristic bleaching or whitening of the plant. This ultimately results in the cessation of photosynthesis and plant death.

Data Presentation: Quantitative Effects of HPPD Inhibitors

Table 1: IC50 Values of Various HPPD Inhibitors against Arabidopsis thaliana HPPD (AtHPPD)

| Compound | Chemical Class | IC50 (µM) | Reference |

| This compound Metabolite | Pyrazolone | 0.013 | |

| Hppd-IN-1 | Pyrazole | 0.248 | |

| Mesotrione | Triketone | 0.283 | |

| Topramezone | Pyrazolone | 1.33 | |

| Leptospermone | Triketone | 12.1 |

Table 2: General Effects of HPPD Inhibitors on Plant Pigment Content

| Parameter | Effect | Observation |

| Phytoene | Accumulation | Significant increase in the colorless precursor. |

| Lutein | Reduction | Significant decrease in a major xanthophyll. |

| β-Carotene | Reduction | Significant decrease in a primary carotenoid. |

| Chlorophyll | Reduction | Indirectly destroyed due to photooxidation. |

Experimental Protocols

In Vitro HPPD Inhibition Assay (Spectrophotometric Method)

This protocol outlines a coupled-enzyme spectrophotometric assay to determine the inhibitory activity of compounds like this compound against HPPD.

Principle: The activity of HPPD is determined by monitoring the formation of its product, homogentisate (HGA). Since HGA itself does not have a distinct absorbance, a second enzyme, homogentisate 1,2-dioxygenase (HGD), is added. HGD rapidly converts HGA to maleylacetoacetate, which has a measurable absorbance at 320 nm.

Materials:

-

Recombinant HPPD enzyme

-

Homogentisate 1,2-dioxygenase (HGD)

-

4-hydroxyphenylpyruvate (HPP) substrate

-

This compound (or other test inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Cofactor solution (e.g., 1 mM FeSO₄, 2 mM Ascorbic acid)

-

DMSO (for dissolving inhibitor)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to determine the IC50 value.

-

Reaction Mixture Preparation: In each well of the microplate, add the following in order:

-

Assay Buffer

-

Cofactor Solution

-

HGD enzyme solution

-

Diluted this compound solution (or DMSO for control)

-

HPPD enzyme solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

-

Reaction Initiation: Add the HPP substrate solution to each well to start the reaction.

-

Absorbance Measurement: Immediately begin measuring the absorbance at 320 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Carotenoid Extraction and HPLC Analysis

This protocol describes a general method for extracting and quantifying carotenoids from plant tissue treated with this compound.

Principle: Carotenoids are extracted from plant tissues using organic solvents. The extract is then analyzed by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to separate and quantify individual carotenoids.

Materials:

-

Plant tissue (treated with this compound and control)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., acetone or a mixture of hexane:acetone:ethanol)

-

Saponification solution (e.g., methanolic KOH) - optional, to remove chlorophyll

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

HPLC system with a C30 reverse-phase column and PDA detector

-

Carotenoid standards (e.g., phytoene, lutein, β-carotene)

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

-

Extraction: Add the extraction solvent to the powdered tissue and homogenize. Repeat the extraction until the tissue is colorless.

-

Phase Separation: Add a saturated NaCl solution to the extract to facilitate phase separation. Collect the upper organic phase containing the carotenoids.

-

Drying: Dry the organic phase over anhydrous sodium sulfate.

-

Saponification (Optional): To remove chlorophyll, the extract can be saponified with methanolic KOH. After saponification, the carotenoids are re-extracted into an organic solvent.

-

Concentration: Evaporate the solvent under a stream of nitrogen gas.

-

HPLC Analysis: Re-dissolve the dried extract in the HPLC mobile phase. Inject the sample into the HPLC system.

-

Quantification: Identify and quantify the individual carotenoids by comparing their retention times and absorption spectra with those of the standards.

Mandatory Visualizations

Signaling Pathway of this compound's Action

Caption: Biochemical pathway of this compound's inhibitory action on carotenoid biosynthesis.

Experimental Workflow for HPPD Inhibition Assay

Caption: Experimental workflow for the in vitro HPPD inhibition assay.

Experimental Workflow for Carotenoid Analysis

Caption: General workflow for the extraction and analysis of carotenoids from plant tissue.

Conclusion